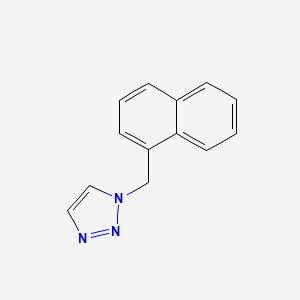

1-(1-naphthylmethyl)-1H-1,2,3-triazole

Description

Significance of the 1H-1,2,3-Triazole Scaffold in Modern Chemical Research

The 1H-1,2,3-triazole ring is a five-membered heterocyclic system containing three adjacent nitrogen atoms, which has emerged as a "privileged structure" in medicinal chemistry and materials science. nih.gov Its prominence is largely due to a combination of favorable chemical and physical properties. The triazole core is exceptionally stable to metabolic degradation, oxidation, and reduction, and is not readily hydrolyzed under acidic or basic conditions. itmedicalteam.pl This stability makes it an ideal scaffold for building complex molecules intended for biological applications.

A key feature of the 1,2,3-triazole moiety is its role as a bioisostere of the amide bond. juniperpublishers.comresearchgate.net It can mimic the geometry and electronic characteristics of a peptide linkage while being resistant to enzymatic cleavage, a critical advantage in drug design. juniperpublishers.com Furthermore, the triazole ring, with its significant dipole moment and capacity to act as both a hydrogen bond donor and acceptor, can engage in various non-covalent interactions with biological targets such as enzymes and receptors. nih.govjuniperpublishers.comfrontiersin.org These interactions, which include hydrogen bonding, dipole-dipole, and pi-stacking, are crucial for molecular recognition and binding affinity. itmedicalteam.pl

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for their rapid and efficient preparation in high yields. researchgate.netnih.gov This synthetic accessibility has enabled the creation of vast libraries of triazole-containing compounds for screening. juniperpublishers.com Consequently, the 1,2,3-triazole scaffold is a core component in a wide array of compounds exhibiting diverse biological activities. researchgate.netnih.gov It is also a critical intermediate in the synthesis of established pharmaceuticals, such as the beta-lactamase inhibitor Tazobactam. nbinno.com Beyond medicine, 1,2,3-triazoles are utilized in materials science as photostabilizers, corrosion inhibitors, and whitening agents for polymers. lifechemicals.com

| Biological Activity of 1,2,3-Triazole Derivatives | References |

|---|---|

| Anticancer | nih.govjuniperpublishers.comnih.govresearchgate.net |

| Antimicrobial (Antibacterial & Antifungal) | juniperpublishers.comresearchgate.netnih.govresearchgate.net |

| Antiviral (including Anti-HIV) | nih.govjuniperpublishers.comnih.gov |

| Antitubercular | nih.govjuniperpublishers.com |

| Antimalarial | nih.govitmedicalteam.plnih.gov |

| Antidiabetic | itmedicalteam.plnih.gov |

| Anti-inflammatory | researchgate.netnih.govnih.gov |

| Anticonvulsant | frontiersin.orgnih.gov |

The Naphthylmethyl Moiety in Compound Design and its Strategic Role

The naphthylmethyl group, and the larger naphthalene (B1677914) system it contains, is a prominent structural motif in medicinal chemistry. Naphthalene is a planar, aromatic, and lipophilic bicyclic system that provides a rigid scaffold for the spatial orientation of functional groups. Its strategic incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov The large, hydrophobic surface area of the naphthalene ring can promote binding to hydrophobic pockets in enzymes and receptors. nih.gov

One of the most well-documented roles of planar aromatic structures like naphthalene is their ability to function as DNA intercalating agents. frontiersin.orgnih.gov Naphthalimide derivatives, for instance, possess a rigid planar structure that allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription processes, which is a key mechanism of action for several anti-tumor drugs. frontiersin.orgnih.gov This property has made the naphthalimide core a valuable scaffold in the development of new anticancer agents. frontiersin.org

The versatility of the naphthalene moiety extends to a wide range of other therapeutic areas. It serves as the foundational structure for numerous drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov The introduction of a naphthalene group is a recognized strategy in drug design to enhance biological activity. nih.gov Furthermore, in synthetic chemistry, the naphthylmethyl (NAP) group can be employed as a photolabile protecting group, for example, in the synthesis of complex carbohydrates. mdpi.com

| Application Area of Naphthalene-Containing Compounds | Specific Example/Scaffold | References |

|---|---|---|

| Anticancer | Naphthalimide derivatives, Naphthalene-substituted spirodienones | nih.govfrontiersin.orgnih.gov |

| Antimicrobial | 1,2,3-Triazole-derived naphthalimides | nih.govnih.gov |

| Antimalarial | 1,2,3-Triazole-naphthoquinone conjugates | nih.gov |

| Synthetic Chemistry | Naphthylmethyl (NAP) as a protecting group | mdpi.com |

Evolution of Research Perspectives on 1-(1-naphthylmethyl)-1H-1,2,3-triazole and Related Structural Analogues

Research into compounds combining the 1,2,3-triazole scaffold with a naphthyl moiety has evolved as a logical extension of the individual importance of each component. While literature on the specific compound 1-(1-naphthylmethyl )-1H-1,2,3-triazole is limited, extensive research has been conducted on its close structural analogues, providing significant insight into the chemical and potential functional properties of this class of molecules.

The synthesis of these hybrid molecules predominantly relies on the 1,3-dipolar cycloaddition reaction, or "click" chemistry. frontiersin.orgnih.gov This typically involves reacting a naphthyl-containing azide (B81097) with an alkyne, or a naphthyl-containing alkyne with an azide, often under copper catalysis to ensure the regioselective formation of the 1,4-disubstituted triazole.

Structural studies have provided a foundational understanding of the three-dimensional arrangement of these molecules. For the closely related compound 1-(1-naphthyl)-1H-1,2,3-triazole, a crystal structure has been reported. researchgate.net In another detailed crystallographic study of 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the dihedral angle between the naphthalene and 1H-1,2,3-triazole ring systems was determined to be 71.02 (4)°. nih.gov Such data are crucial for computational docking studies and for understanding how these molecules might orient themselves within a biological binding site.

The primary driver of research into naphthyl-triazole analogues has been the search for new therapeutic agents. By physically linking these two pharmacophores, chemists aim to create synergistic effects or novel mechanisms of action. This strategy has been explored across various therapeutic targets, demonstrating the versatility of this molecular architecture.

| Naphthyl-Triazole Analogue Class | Research Focus/Application | Key Findings | References |

|---|---|---|---|

| 1,8-Naphthalimide-1,2,3-triazole derivatives | Anticancer (Lung Cancer) | A series of compounds were synthesized via click chemistry; one derivative showed good activity against H1975 lung cancer cells. | frontiersin.org |

| 1,2,3-Triazole-derived naphthalimides | Antimicrobial | Synthesized compounds showed activity against Gram-positive and Gram-negative bacteria. A lead compound was found to intercalate into calf thymus DNA. | nih.gov |

| 1,2,3-Triazole-naphthoquinone conjugates | Antimalarial (antiplasmodial) | A series of 34 conjugates were synthesized and evaluated; the most active compounds showed IC50 values in the low micromolar range against Plasmodium falciparum. | nih.gov |

| Naphthalene-substituted triazole spirodienones | Anticancer | Novel compounds displayed potent antiproliferative activity against three cancer cell lines (MDA-MB-231, Hela, A549), with some IC50 values in the nanomolar range. | nih.gov |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Structural Chemistry | The crystal structure was determined, revealing the relative orientation of the naphthalene, triazole, and pyridine (B92270) rings. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)triazole |

InChI |

InChI=1S/C13H11N3/c1-2-7-13-11(4-1)5-3-6-12(13)10-16-9-8-14-15-16/h1-9H,10H2 |

InChI Key |

ZJQQLCLITFXRAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Naphthylmethyl 1h 1,2,3 Triazole and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its reliability, high yields, and mild reaction conditions. nih.govnih.govnih.gov This methodology is paramount in the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles.

Regioselective Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via CuAAC

The CuAAC reaction facilitates the exclusive formation of 1,4-disubstituted 1,2,3-triazoles by reacting a terminal alkyne with an azide (B81097), such as 1-(azidomethyl)naphthalene (B1337555). nih.govjocpr.com This regioselectivity is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov The reaction's efficiency and selectivity make it a preferred method for constructing the 1-(1-naphthylmethyl)-1H-1,2,3-triazole core, which can then be linked to various other molecular fragments. nih.govscielo.br The synthesis generally involves the reaction of 1-(azidomethyl)naphthalene with a suitable terminal alkyne in the presence of a copper(I) catalyst.

Catalyst Systems and Reaction Conditions in CuAAC for Naphthyl-Triazoles

A variety of copper sources and reaction conditions have been optimized for the synthesis of naphthyl-triazoles. Common catalyst systems involve a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. nih.gov Alternatively, copper(I) salts like copper(I) iodide (CuI) can be used directly. frontiersin.org

The choice of solvent and ligands can significantly influence the reaction rate and outcome. Solvents can range from organic options like acetonitrile (B52724) to environmentally benign media like polyethylene (B3416737) glycol (PEG)-water mixtures. frontiersin.orgjocpr.com Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. jocpr.com The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions, often at room temperature. nih.govnsf.gov

| Copper Source | Reducing Agent/Ligand | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | Various | Room Temperature | Standard, widely used conditions for generating Cu(I) in situ. | nsf.gov |

| CuI | Triethylamine | Acetonitrile | Room Temperature | Direct use of Cu(I) salt. | frontiersin.org |

| CuI | (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4-yl)Methanol (MBHTM) | PEG-Water | Not specified | Use of a triazole-based ligand to accelerate the reaction in a "green" solvent. | jocpr.com |

| CuCl | None specified | Dichloromethane (DCM) | 50 °C | High yield achieved by optimizing the solvent. | nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and 1,5-Regioselectivity

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This method is crucial when the 1,5-isomer of a naphthyl-triazole is the desired product. The reaction mechanism differs significantly from CuAAC, proceeding through an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov

Catalysts for this transformation are typically ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)], being highly effective. organic-chemistry.orgnih.gov These catalysts can facilitate the reaction between a broad range of azides, including 1-(azidomethyl)naphthalene, and terminal alkynes. organic-chemistry.orgnih.gov An important feature of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Primary Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Catalyst | Copper(I) species (e.g., from CuSO₄/NaAsc or CuI) | Ruthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂]) |

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Mechanism | Stepwise mechanism involving a copper acetylide intermediate | Oxidative coupling via a ruthenacycle intermediate |

Metal-Free Cycloaddition Reactions for 1H-1,2,3-Triazole Ring Formation

While metal-catalyzed reactions are dominant, metal-free approaches for synthesizing 1,2,3-triazoles exist, often relying on thermal conditions or activation by other means. The original Huisgen 1,3-dipolar cycloaddition is a thermal, metal-free process but lacks regioselectivity, producing mixtures of 1,4- and 1,5-isomers. nih.gov

More recent developments in metal-free "click" chemistry have provided alternative routes. For instance, 1,5-diarylsubstituted 1,2,3-triazoles can be synthesized from aryl azides and terminal alkynes in DMSO using a catalytic amount of a tetraalkylammonium hydroxide, avoiding the need for transition metals. nih.gov Another approach involves the reaction of organic azides with ethenesulfonyl fluoride (B91410) (ESF), which acts as an acetylene (B1199291) surrogate. This reaction proceeds via a thermal 1,3-dipolar cycloaddition followed by spontaneous aromatization to yield 1-substituted-1,2,3-triazoles. researchgate.net Additionally, base-promoted hydroamination of alkynes with the 1,2,3-triazole ring itself can be used to synthesize N-vinyl-1,2,3-triazole derivatives under transition-metal-free conditions. nih.gov

Palladium-Catalyzed C-H Functionalizations for Naphthyl-Triazole Derivatization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of pre-formed heterocyclic rings, including the 1,2,3-triazole core. rsc.org This strategy allows for the direct introduction of aryl groups onto the triazole ring, providing access to fully substituted 1,4,5-trisubstituted triazoles with well-defined regiochemistry. nih.govresearchgate.net

For a pre-synthesized 1-(1-naphthylmethyl)-4-substituted-1H-1,2,3-triazole, this method can be used to introduce a substituent at the C5 position. A typical reaction involves palladium(II) acetate (B1210297) as the catalyst, often in combination with a phosphine (B1218219) ligand like triphenylphosphine, and a base such as potassium carbonate. nih.govresearchgate.net The reaction couples the triazole with an aryl bromide, effectively aryating the C-H bond at the 5-position of the triazole ring. nih.gov This approach is highly valuable for building molecular complexity on the naphthyl-triazole scaffold in a controlled manner. rsc.orgnih.gov

Post-Cycloaddition Functionalization and Derivatization Strategies of the Naphthyl-Triazole Core

Once the this compound core is synthesized, further modifications can be introduced through various post-cycloaddition functionalization strategies. These methods enhance the structural diversity of the final compounds.

If the alkyne used in the initial cycloaddition contains a reactive functional group, this handle can be used for subsequent transformations. For example, a triazole bearing a bromo- or iodo-aryl group can undergo Suzuki-Miyaura cross-coupling reactions. frontiersin.org This involves reacting the halogenated triazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base to introduce new aryl or heteroaryl substituents. frontiersin.org

Similarly, if the initial building blocks contain other functionalities like protected alcohols or amines, deprotection followed by acylation, alkylation, or other standard organic transformations can be performed. The triazole ring itself is generally stable to many reaction conditions, making it a reliable platform for these derivatization efforts. nih.gov The functionalization of gold nanoparticles with triazoles, for instance, demonstrates the robustness of the triazole linkage and its utility in materials science applications. psu.edu

Alkylation and Acylation Reactions

The nitrogen atoms of the 1,2,3-triazole ring can be subjected to alkylation and acylation to yield a variety of derivatives. These reactions can lead to the formation of different isomers, and controlling the regioselectivity is a key challenge.

Alkylation: The alkylation of N-unsubstituted 1,2,3-triazoles can result in a mixture of N1- and N2-substituted products. However, the alkylation of 1-substituted-1H-1,2,3-triazoles, such as this compound, proceeds to give 1,3-disubstituted 3H-1,2,3-triazol-1-ium salts. thieme-connect.de In contrast, 2-substituted 2H-1,2,3-triazoles are significantly more difficult to alkylate. thieme-connect.de The choice of alkylating agent and reaction conditions can influence the outcome. For instance, methyl fluorosulfonate has been used as an effective methylating agent for 2-substituted 1,2,3-triazoles. thieme-connect.de

Recent methodologies have focused on achieving N2-selectivity in the alkylation of NH-1,2,3-triazoles. One such method employs gold catalysis for the reaction with vinyl ethers, where a proposed hydrogen bond between the oxygen atom of the vinyl ether and the NH-1,2,3-triazole directs the alkylation to the N2 position. rsc.org Another approach involves the use of 4,5-dibromo-1,2,3-triazole, where steric hindrance from the bromine atoms directs alkylation to the N2 position. The bromine atoms can subsequently be replaced to introduce other functionalities. researchgate.net

Acylation: The direct acylation of NH-1,2,3-triazoles can lead to the formation of elusive N-acyl-1,2,3-triazoles. Research has shown a preference for the formation of the thermodynamic N2 isomers. Furthermore, direct evidence of interconversion between N1- and N2-acyltriazoles has been reported, highlighting their role as key intermediates in denitrogenative transformations. rsc.org The isolation and characterization of these N-acyl derivatives, including through X-ray crystallography, have provided significant insights into their chemistry. rsc.org Microwave-assisted N-acylation of amide derivatives has also been developed as an efficient method for the synthesis of substituted 1,2,4-triazoles, a related class of compounds. researchgate.net

Suzuki-Miyaura Cross-Coupling for Aryl-Triazole Analogues

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to synthesize aryl-substituted 1,2,3-triazole analogues. This reaction typically involves the coupling of a halo-substituted triazole with an arylboronic acid in the presence of a palladium catalyst and a base.

This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the triazole ring, starting from a halogenated triazole precursor. For example, a series of novel 1H-1,2,3-triazole analogs were synthesized in good yields (82–91%) via the Suzuki-Miyaura cross-coupling of a bromo-substituted phenyl-1H-1,2,3-triazole with various arylboronic acids. nih.gov The reaction conditions were optimized using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in a THF:H₂O solvent system. nih.gov

Microwave-assisted Suzuki-Miyaura cross-coupling has emerged as an efficient and environmentally benign alternative, offering shorter reaction times and high yields in aqueous media. eurekaselect.com This technique has been successfully used for the synthesis of various substituted 1H-1,2,3-triazole series. eurekaselect.com The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and yield.

Below is a table summarizing typical conditions for the Suzuki-Miyaura cross-coupling of triazole derivatives based on reported findings.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | THF:H₂O (3:1) | 80-85 | 82-91 | nih.gov |

| Pd(OAc)₂ | L2 (a triazole-based ligand) | NaOBu-t | Toluene | 100 | up to 92 | researchgate.net |

| P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | up to 99 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 60 | up to 59 | nih.gov |

This table is representative and specific conditions may vary based on the substrates used.

Formation of Triazole-Containing Hybrid Structures

The 1,2,3-triazole moiety is a popular and effective linker in the design of hybrid molecules, connecting different pharmacophoric units to create novel compounds with potentially enhanced or new biological activities. nih.govresearchgate.net The synthesis of these hybrids often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which provides high regioselectivity for 1,4-disubstituted triazoles. nih.govnih.gov

A variety of hybrid structures incorporating the this compound scaffold or its derivatives have been synthesized. For instance, new 1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids were synthesized by reacting 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione with various aromatic azides via CuAAC reactions. researchgate.net This approach demonstrates how the triazole ring can serve as a bridge between a naphthoquinone imidazole (B134444) core and other aromatic systems.

The versatility of the triazole linker allows for the combination of diverse molecular fragments. Examples include hybrids of 1,2,3-triazoles with coumarins, pyrazoles, and other heterocyclic systems. nih.govmdpi.com These synthetic strategies highlight the modular nature of click chemistry in generating libraries of complex molecules from simpler building blocks. The resulting hybrid compounds often exhibit interesting biological profiles, such as anticancer or antifungal activities, which are influenced by the nature of the linked moieties. researchgate.netnih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 1 1 Naphthylmethyl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Patterns on the Triazole Ring

The 1H-1,2,3-triazole ring is a π-excessive heteroaromatic system, yet it exhibits considerable resistance to classical electrophilic aromatic substitution on its carbon atoms. The presence of three nitrogen atoms significantly reduces the electron density of the ring carbons (C4 and C5), making them generally unreactive toward electrophiles. nih.gov For 1-substituted-1,2,3-triazoles, direct electrophilic attack on the ring carbons typically requires harsh conditions and often results in low yields. Instead, electrophilic attack, such as alkylation or acylation, preferentially occurs at the nitrogen atoms. nih.gov

Nucleophilic substitution on the unsubstituted 1,2,3-triazole ring is also uncommon due to the ring's inherent electron density. However, substitution can be achieved if the ring is appropriately activated. For instance, the conversion of the triazole into an N-oxide or a triazolium salt can activate the C5 position for nucleophilic attack. rsc.org Another strategy involves the introduction of a good leaving group at the C4 or C5 position. While direct nucleophilic substitution on the C-H bonds of 1-(1-naphthylmethyl)-1H-1,2,3-triazole is not a feasible pathway, the triazole moiety itself can act as a leaving group in specific contexts, such as in activated purine (B94841) systems, demonstrating its stability as an anion. beilstein-journals.orgbeilstein-journals.org

The general reactivity patterns are summarized in the table below.

| Reaction Type | Reactivity of the 1H-1,2,3-Triazole Ring | Conditions / Notes |

| Electrophilic Substitution (on Carbon) | Generally very low reactivity. | The ring is electron-deficient and deactivated. |

| Electrophilic Attack (on Nitrogen) | Occurs readily. | N3 is the most nucleophilic site for alkylation in 1,4-disubstituted triazoles. nih.gov |

| Nucleophilic Substitution | Generally unreactive. | Requires activation (e.g., N-oxide formation) or the presence of a leaving group. rsc.org |

Mesoionic Triazole Reactivity

A significant aspect of the reactivity of 1,4-disubstituted 1,2,3-triazoles, including this compound, is their ability to form mesoionic carbenes (MICs), also known as 1,2,3-triazol-5-ylidenes. These species are generated from 1,2,3-triazolium salt precursors.

The formation process begins with the alkylation of the 1-substituted triazole at the N3 position, which is the most nucleophilic nitrogen atom. nih.gov This quaternization reaction, typically achieved with an alkylating agent like methyl triflate or Meerwein's salt, yields a 1,3-disubstituted-1,2,3-triazolium salt. Subsequent deprotonation of the acidic C5 proton by a strong base generates the mesoionic carbene. acs.org These MICs are a class of N-heterocyclic carbenes (NHCs) that cannot be represented by a neutral, uncharged resonance structure and have found extensive use as ligands in organometallic chemistry due to their strong σ-donating properties. nih.govacs.org

The general scheme for the formation of a 1,2,3-triazol-5-ylidene is as follows:

N3-Alkylation: The 1-substituted triazole reacts with an alkylating agent (R'-X) to form a 1,3-disubstituted-1,2,3-triazolium salt.

C5-Deprotonation: The triazolium salt is treated with a base to remove the proton from the C5 position, yielding the mesoionic carbene.

These carbenes are highly reactive intermediates and are typically generated in situ for complexation with a metal center. acs.org

Intramolecular Rearrangements and Tautomerism Dynamics

For the parent 1H-1,2,3-triazole, two tautomeric forms (1H and 2H) exist in equilibrium. However, in this compound, the substitution at the N1 position precludes this type of tautomerism. researchgate.net

The most well-known intramolecular rearrangement in triazole chemistry is the Dimroth rearrangement. This process typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org The classical Dimroth rearrangement requires a 1-substituted-5-amino-1,2,3-triazole, which undergoes ring opening to a diazo intermediate, followed by rotation and ring closure to form a new triazole isomer. wikipedia.orgrsc.org Since this compound lacks the required amino group (or a similar substituent capable of initiating the ring-opening sequence), it is not expected to undergo a classical Dimroth rearrangement under normal conditions. nih.gov

Other denitrogenative transformations, where the triazole ring is cleaved with the loss of N₂, generally require activation by an electron-withdrawing group at the N1 position (e.g., a sulfonyl group) and are often promoted by electrophiles or transition metals. rsc.org These conditions are not inherent to the title compound itself.

Reactivity of the Naphthylmethyl Moiety in Context of the Triazole

The 1H-1,2,3-triazole ring functions as an electron-withdrawing group, influencing the reactivity of the attached naphthylmethyl substituent. This influence is manifested in two primary ways:

Reactivity of the Naphthalene (B1677914) Ring: The electron-withdrawing nature of the triazole deactivates the naphthalene ring toward electrophilic aromatic substitution (e.g., nitration, halogenation). Electrophilic attack on the naphthyl ring of this compound would be slower compared to unsubstituted 1-methylnaphthalene (B46632) and would likely require harsher conditions.

Reactivity of the Methylene (B1212753) Bridge (-CH₂-): The triazole ring increases the acidity of the protons on the adjacent methylene bridge. These "benzylic-type" protons can be removed by a sufficiently strong base to generate a carbanion. This anion could then, in principle, react with various electrophiles. Furthermore, the triazole moiety can act as a directing group in transition-metal-catalyzed C–H activation reactions. While specific studies on the naphthylmethyl group are scarce, related systems show that aryl groups attached to the N1 position of a triazole can undergo cyclometalation, where an ortho C-H bond on the aromatic ring is activated. rsc.org

Chelation and Coordination Behavior of the 1H-1,2,3-Triazole System with Metal Ions

The 1,2,3-triazole ring is an effective ligand in coordination chemistry. The nitrogen atoms, particularly N3, possess lone pairs of electrons that can coordinate to a wide range of metal ions. nih.gov In 1,4-disubstituted 1,2,3-triazoles, the N3 atom is typically the primary coordination site, acting as a monodentate ligand. researchgate.net

When additional donor groups are present in the substituents at the N1 or C4 positions, the triazole can function as a component of a bidentate or polydentate chelating system. For this compound, monodentate coordination through the N3 atom is the most probable binding mode. However, the naphthyl ring could potentially participate in π-stacking interactions or even weak η⁶-coordination in specific organometallic complexes, although this is less common.

The "click" synthesis of 1,4-disubstituted-1,2,3-triazoles has made a vast array of tailored ligands accessible, leading to the development of numerous coordination compounds with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.govfrontiersin.org Studies on ligands analogous to this compound, such as those containing benzyl (B1604629) or pyridyl groups, have demonstrated their ability to form stable complexes with metals like Ruthenium(II), Rhenium(I), Nickel(II), and Cobalt(II). nih.govnih.gov

The table below summarizes the coordination behavior.

| Metal Ion (Example) | Ligand System | Coordination Mode | Resulting Complex Type |

| Re(I), Tc(I) | Benzyl triazole with other donors | Tridentate (including N3 of triazole) | Stable organometallic complexes. nih.gov |

| Ru(II) | Pyridyl-1,2,3-triazole ligands | Bidentate or Tridentate | Helicates and coordination polymers. nih.gov |

| Ni(II), Co(II) | 1,2,3-triazole | Monodentate | Simple coordination complexes. nih.gov |

| Ag(I), Cu(I) | Bis-triazole ligands | Bridging or Chelating | Macrocycles and cluster-like compounds. rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1,2,3-triazole derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the presence of the key functional groups and, crucially, establishing the substitution pattern on the triazole ring.

For 1-(1-naphthylmethyl)-1H-1,2,3-triazole, the ¹H NMR spectrum is expected to exhibit characteristic signals for the naphthyl, methylene (B1212753), and triazole protons. The triazole ring proton (H-5) typically appears as a distinct singlet, with its chemical shift providing the first indication of successful cyclization. The methylene bridge protons (-CH₂-) connecting the naphthyl and triazole moieties would also present as a singlet, integrating to two protons.

A pivotal role of NMR is in the regiochemical analysis, particularly in distinguishing between the 1,4-disubstituted and 1,5-disubstituted regioisomers that can arise during synthesis. mdpi.comnih.gov While ¹H NMR can show slight differences in the chemical shifts of the triazole proton between isomers, ¹³C NMR spectroscopy offers a more definitive method for differentiation. researchgate.netdigitellinc.com For 1,4-disubstituted triazoles, the signal for the C-5 carbon of the triazole ring consistently appears in the upfield region of approximately 120–125 ppm. researchgate.netnih.gov In contrast, the C-4 carbon of a 1,5-disubstituted isomer resonates further downfield, typically around 133 ppm. researchgate.net This significant difference in chemical shift provides an unambiguous assignment of the regiochemistry. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further solidify the structural assignment by showing correlations between the triazole protons and the carbons of the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (1,4-regioisomer)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Triazole CH | ¹H | ~7.70-8.10 | Singlet |

| Methylene CH₂ | ¹H | ~5.60-5.90 | Singlet |

| Naphthyl Ar-H | ¹H | ~7.40-8.20 | Multiplets |

| Triazole C-5 | ¹³C | ~122-125 | Unsubstituted triazole carbon |

| Triazole C-4 | ¹³C | ~145-148 | Substituted triazole carbon |

| Methylene CH₂ | ¹³C | ~52-55 | |

| Naphthyl Ar-C | ¹³C | ~123-134 |

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the absolute determination of molecular structure. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, offering definitive proof of connectivity, bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would irrefutably confirm its constitution, including the 1,4-substitution pattern on the triazole ring, leaving no ambiguity. nih.govnih.gov The analysis reveals the molecule's conformation in the solid state, such as the dihedral angle between the planes of the naphthalene (B1677914) and triazole rings. nih.govmdpi.com In a related structure, 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the angle between the naphthalene and triazole ring systems was found to be 71.02°. nih.gov

Table 2: Representative Crystal Data Parameters from XRD Analysis

| Parameter | Description | Example Value (for a related triazole) |

| Chemical Formula | Elemental composition | C₁₇H₁₂N₄ nih.gov |

| Formula Weight | Molar mass ( g/mol ) | 272.31 nih.gov |

| Crystal System | The symmetry of the unit cell | Orthorhombic nih.gov |

| Space Group | The symmetry group of the crystal | P-1, C2/c, etc. mdpi.commdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 11.63 Å, b = 9.32 Å, c = 25.05 Å nih.gov |

| Volume (V) | Volume of the unit cell (ų) | 2718.84 nih.gov |

| Z | Number of molecules per unit cell | 8 nih.gov |

High-Resolution Mass Spectrometry (HRMS) in Elucidating Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a newly synthesized compound with exceptional accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

For this compound (C₁₃H₁₁N₃), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass of its molecular ion [M+H]⁺ with the theoretically calculated mass. nih.govnih.gov The structures of numerous 1,2,3-triazole derivatives have been confirmed using this method. mdpi.comnih.gov

In the study of complex derivatives, tandem mass spectrometry (MS/MS) coupled with HRMS is particularly insightful. In these experiments, a specific parent ion is selected, fragmented, and the exact masses of the resulting fragment ions are measured. nih.gov The fragmentation patterns provide valuable structural information, helping to identify and locate substituents on the parent molecule. rsc.org For instance, a characteristic fragmentation of a benzyl-substituted triazole might involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a naphthylmethyl cation (m/z 141 for the subject compound). These fragmentation pathways help to piece together the structure of unknown derivatives or metabolites. nih.gov

Table 3: Exemplar HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | C₁₃H₁₂N₃⁺ | 206.1026 | 206.1024 | -0.97 |

| [M+Na]⁺ | C₁₃H₁₁N₃Na⁺ | 228.0845 | 228.0842 | -1.32 |

Computational and Theoretical Investigations of 1 1 Naphthylmethyl 1h 1,2,3 Triazole and Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine molecular geometries, energies, and other electronic properties with high accuracy. nih.govirjweb.com For 1,2,3-triazole derivatives, DFT is employed to understand the arrangement of atoms, the distribution of electrons, and the energetic landscape of chemical reactions. mdpi.comnih.gov These calculations are fundamental to exploring the molecule's stability, reactivity, and spectroscopic properties. For instance, DFT has been used to optimize the geometry and study the electronic and spectral data of various novel 1,2,3-triazole derivatives, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311++G(d,p). mdpi.comnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comelixirpublishers.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comwikipedia.orgelixirpublishers.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. elixirpublishers.com Conversely, a large energy gap implies higher stability. ntu.edu.iq In triazole derivatives, FMO analysis helps predict their behavior in various reactions. The energies of these orbitals and the resulting energy gap are key parameters calculated using DFT to understand the charge transfer interactions within the molecule, which are often responsible for its biological activity. irjweb.com

Below is a table of calculated FMO properties for a representative triazole analogue, demonstrating the typical values obtained from such analyses.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (µ) | -4.15 |

| Global Electrophilicity (ω) | 3.66 |

Data is illustrative and based on typical values for functionally similar aromatic triazoles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. irjweb.com

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen and oxygen. irjweb.comresearchgate.net Blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. irjweb.com Green areas represent neutral or nonpolar regions. irjweb.com For triazole derivatives, MEP analysis helps identify the most reactive sites for interactions, such as hydrogen bonding with biological receptors. nih.govnih.gov The nitrogen atoms of the triazole ring are consistently shown to be regions of negative potential, highlighting their role as hydrogen bond acceptors. irjweb.com

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles like 1-(1-naphthylmethyl)-1H-1,2,3-triazole is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrgmcet.edu.in This [3+2] cycloaddition reaction involves the reaction of a terminal alkyne with an azide (B81097). organic-chemistry.orgscispace.com

A key feature of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer over the 1,5-disubstituted alternative. mdpi.comscispace.com Computational DFT studies have been instrumental in elucidating the mechanism behind this selectivity. The catalytic cycle is proposed to involve the formation of a copper(I)-acetylide intermediate. The azide then coordinates to the copper center, and subsequent cyclization occurs in a stepwise manner. The calculated energy barriers for the transition states leading to the 1,4- and 1,5-regioisomers show that the pathway to the 1,4-product is significantly lower in energy, thus explaining its kinetic favorability and the observed high regioselectivity of the reaction. rgmcet.edu.indntb.gov.ua

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. For 1,2,3-triazole derivatives, docking studies have been performed to rationalize their biological activities, such as antifungal or anticancer effects. mdpi.comresearchgate.netnih.gov

In a typical docking study, the triazole derivative is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. mdpi.com The results reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For example, docking studies on triazole analogues have shown that the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, contributing significantly to binding affinity. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

| Compound Analogue | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A (e.g., Benzothiazole-triazole) | -9.7 | TYR-132, HIS-377 | Hydrogen Bond, π-π Stacking |

| Analogue B (e.g., Naphthoxy-triazole) | -8.5 | LEU-376, PHE-234 | Hydrophobic, Hydrogen Bond |

| Analogue C (e.g., Chlorobenzyl-triazole) | -7.9 | SER-128, TRP-237 | Hydrogen Bond, Halogen Bond |

Data is representative of findings for various bioactive 1,2,3-triazole derivatives found in the literature. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built by developing a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, hydrophobic properties) to an experimental outcome. nih.gov

For a series of triazole derivatives, a QSAR study can identify the key molecular features that determine their potency as, for example, anticancer or antimicrobial agents. nih.govmdpi.comnih.govnanobioletters.com A typical QSAR model is developed using a "training set" of compounds with known activities and then validated using an external "test set" to ensure its predictive power. nih.gov

The descriptors used in these models can be calculated from the molecular structure and include parameters such as molecular weight, LogP (a measure of lipophilicity), and quantum chemical descriptors like HOMO/LUMO energies. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net Studies on various 1,2,3-triazole derivatives have successfully developed QSAR models with good predictive performance, highlighting the importance of specific steric and electronic properties for their biological activity. nih.govnanobioletters.com

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |

| Steric | Molecular Volume, Surface Area | Size and Shape |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity, Membrane Permeability |

| Topological | Wiener Index, Connectivity Indices | Molecular Branching and Connectivity |

Academic Research Applications of 1 1 Naphthylmethyl 1h 1,2,3 Triazole and Its Analogues

Applications in Medicinal Chemistry (Mechanistic Focus)

The following subsections explore the diverse applications of these triazole derivatives in medicinal chemistry, emphasizing the molecular mechanisms that underpin their biological activities.

Analogues of 1-(1-naphthylmethyl)-1H-1,2,3-triazole have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. The triazole ring often plays a crucial role in binding to the active site of these enzymes, leading to their inhibition.

α-Glucosidase Inhibition: Derivatives of 1,2,3-triazole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. mdpi.comisres.org Inhibition of this enzyme delays glucose absorption and reduces postprandial hyperglycemia. isres.org Kinetic studies on some phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides have demonstrated a competitive mode of inhibition, suggesting that these compounds compete with the natural substrate for binding to the active site of α-glucosidase. isres.org The inhibitory mechanism is believed to involve the formation of stable enzyme-inhibitor complexes, facilitated by the structural features of the triazole derivatives. mdpi.com

Carbonic Anhydrase-II Inhibition: 1H-1,2,3-triazole analogues have been evaluated as inhibitors of carbonic anhydrase-II (CA-II), a zinc-containing enzyme involved in various physiological processes, including pH regulation and fluid secretion. researchgate.netfrontiersin.org Dysregulation of CA-II is associated with conditions like glaucoma and epilepsy. frontiersin.org Studies have shown that these triazole derivatives can exhibit moderate to potent inhibitory activity against CA-II, with some compounds showing IC50 values comparable to the standard inhibitor acetazolamide. researchgate.net Molecular docking studies suggest that these compounds bind directly to the active site residues of the enzyme. researchgate.netfrontiersin.org The inhibition is often competitive, indicating that the triazole derivatives vie with the substrate for access to the catalytic zinc ion. frontiersin.org

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. biointerfaceresearch.comresearchgate.net Inhibition of TS is a well-established strategy in cancer chemotherapy. researchgate.net Hybrids of 1,2,3-triazole with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) and thymol, have been synthesized and shown to be potent inhibitors of TS. biointerfaceresearch.comresearchgate.netnih.gov Some of these compounds have demonstrated significantly greater inhibitory activity than the standard drug pemetrexed. biointerfaceresearch.comnih.gov The proposed mechanism involves the binding of these hybrid molecules to the active site of the TS enzyme, thereby blocking the synthesis of dTMP and leading to the arrest of DNA replication in cancer cells. biointerfaceresearch.com

IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.govresearcher.lifemdpi.com Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression. researcher.life Various 4,5-disubstituted 1,2,3-triazoles have been identified as potent and selective inhibitors of IDO1, with some exhibiting IC50 values in the low nanomolar range. nih.govnih.gov These compounds show a strong binding affinity and high selectivity for IDO1 over TDO. nih.govnih.gov The inhibitory mechanism is thought to involve the interaction of the 1,2,3-triazole ring and its substituents with the polar amino acid residues and the heme group within the active site of the IDO1 enzyme. nih.govnih.gov

SphK2 Inhibition: Sphingosine kinase 2 (SphK2) is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cancer cell proliferation and survival. nih.govresearchgate.net Selective inhibition of SphK2 is a promising therapeutic strategy. A novel class of 1,2,3-triazole analogues has been identified as selective SphK2 inhibitors. nih.gov Structure-activity relationship studies have shown that the 1,2,3-triazole pharmacophore plays a crucial role in the selectivity for SphK2 over the SphK1 isoform. nih.govresearchgate.net One of the most potent compounds in this class displayed an IC50 value of 0.23 µM. nih.govresearchgate.net

| Enzyme Target | Triazole Analogue Class | Reported IC50/EC50 Values | Mechanistic Insights |

|---|---|---|---|

| α-Glucosidase | Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | 45.26 ± 0.03 µM (most potent) isres.org | Competitive inhibition isres.org |

| Carbonic Anhydrase-II | 1H-1,2,3-triazole analogues | 13.8–35.7 µM researchgate.net | Competitive inhibition, direct binding to active site researchgate.netfrontiersin.org |

| Thymidylate Synthase | 1,2,3-Triazole-1,3,4-oxadiazole hybrids | 2.52 µM and 4.38 µM for top compounds biointerfaceresearch.com | Inhibition of dTMP synthesis biointerfaceresearch.com |

| IDO1 | 4,5-Disubstituted 1,2,3-triazoles | Low nanomolar range, EC50 of 60–422 nM in cells nih.govnih.gov | Interaction with heme-group and polar amino acids in the active site nih.govnih.gov |

| SphK2 | 1,2,3-Triazole analogues | 0.23 µM (most potent) nih.govresearchgate.net | Selective inhibition over SphK1 nih.govresearchgate.net |

The 1,2,3-triazole scaffold has been incorporated into molecules designed to interact with various biological receptors, including the androgen receptor (AR). Non-steroidal AR antagonists are of significant interest for the treatment of prostate cancer. A series of 1,4-substituted-1,2,3-N-phenyltriazoles have been synthesized and evaluated for their ability to antagonize the AR. nih.gov In these studies, the 1,2,3-triazole ring was used to replace the N-phenyl amide portion of known antiandrogens. nih.gov

Preliminary biological screening of these compounds against androgen-dependent LNCaP prostate cancer cells revealed that the most promising derivatives exhibited IC50 values in the range of 40-50 µM. nih.gov While these values indicate moderate activity, they serve as a starting point for further structure-activity relationship (SAR) investigations to develop more potent AR antagonists.

To understand the binding mode of these triazole-based compounds, in silico molecular docking studies have been performed. These computational studies have docked the compounds into the human androgen receptor ligand-binding domain (hARLBD). nih.gov The results of these simulations have provided insights into the predicted binding affinities and have allowed for a comparison with known antiandrogens. Furthermore, these studies have revealed potential novel polar interactions between the triazole derivatives and amino acid residues within the AR binding site, such as Q738 in the wild-type receptor. nih.gov

The 1,2,3-triazole ring is a well-recognized pharmacophore and a versatile bioisostere in modern drug design. biointerfaceresearch.comresearchgate.net Its unique physicochemical properties, including its dipole moment, ability to form hydrogen bonds, and metabolic stability, make it an attractive moiety for medicinal chemists. nih.govresearcher.lifemdpi.com

The role of the 1,2,3-triazole ring as a bioisostere is particularly significant. nih.govnih.govmdpi.com It is often used to replace other functional groups, most notably the amide bond, to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. rsc.org The triazole ring is more resistant to hydrolysis than the amide bond, which can lead to improved metabolic stability and oral bioavailability. mdpi.com Furthermore, the 1,2,3-triazole ring can mimic the steric and electronic properties of other five-membered heterocycles, such as imidazole (B134444) and oxadiazole, allowing for the fine-tuning of a molecule's biological activity. nih.govnih.gov This bioisosteric replacement strategy has been successfully applied in the development of various therapeutic agents, including those targeting inflammation and pain. rsc.org

The 1,2,3-triazole ring serves as an excellent linker for connecting two or more pharmacophoric units to create multi-functional or multi-target agents. nih.govnih.gov This approach is a key strategy in modern drug design, aiming to develop single molecules that can modulate multiple biological targets simultaneously, which can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders. nih.gov

This strategy has been employed to develop a wide range of multi-functional agents. For example, 1,2,3-triazole linkers have been used to create hybrid compounds with potential applications as:

Anticancer agents: By linking a cytotoxic moiety to a targeting group or combining two different anticancer pharmacophores. nih.gov

Antimicrobial agents: By conjugating different antibacterial or antifungal pharmacophores to broaden the spectrum of activity or overcome resistance. nih.gov

Neuroprotective agents: By combining moieties with different neuroprotective mechanisms, such as antioxidant and anti-inflammatory properties. nih.gov

The 1,2,3-triazole scaffold is a prominent feature in a variety of antiviral agents, demonstrating activity against a broad spectrum of viruses, including influenza, HIV, hepatitis B and C, and coronaviruses. nih.govresearcher.lifemdpi.com Both nucleoside and non-nucleoside analogues incorporating the triazole ring have been developed. nih.gov

The antiviral mechanisms of these compounds are diverse and often target specific viral proteins. For instance, some triazole derivatives have been shown to inhibit viral proteases, which are essential for viral replication. researchgate.net Others target proteins involved in the entry of the virus into host cells, such as hemagglutinin and neuraminidase in the case of the influenza virus. frontiersin.orgmdpi.com

A study on (1S,9aR)-1-[(1,2,3-triazol-1-yl)-methyl]octahydro-1H-quinolizine derivatives with aryl substituents at the C-4 position of the triazole ring demonstrated a virucidal mechanism against influenza viruses. frontiersin.orgmdpi.com These compounds were found to reduce the infectivity of the virus by acting on extracellular virions, suggesting they interfere with the initial stages of infection. frontiersin.orgmdpi.com Molecular docking studies have supported these findings, showing that these derivatives can bind to both hemagglutinin and neuraminidase proteins on the viral surface. frontiersin.orgmdpi.com

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent antiviral triazole derivatives. These studies have highlighted the importance of the nature and position of substituents on both the triazole ring and the appended moieties for antiviral activity. For example, the presence of specific functional groups can enhance the binding affinity of the compound to its viral target, leading to improved inhibitory potency.

Analogues of this compound have been extensively investigated for their anticancer properties, and research has shed light on several key mechanisms through which these compounds exert their cytotoxic effects.

Apoptosis Induction: A primary mechanism by which many 1,2,3-triazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. nih.govresearcher.life Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including those of the ovary, breast, and lung. nih.govnih.gov The apoptotic process is often initiated through the intrinsic pathway, which involves the mitochondria. nih.gov Treatment with these triazole analogues can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. mdpi.comnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, 1,2,3-triazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. biointerfaceresearch.comnih.govnih.gov This prevents the cancer cells from progressing through the cell division cycle and ultimately leads to cell death. The specific phase of the cell cycle at which arrest occurs can vary depending on the chemical structure of the compound and the type of cancer cell. Common points of arrest include the G1/S transition and the G2/M phase. nih.govresearchgate.net For instance, some 1,2,3-triazole-containing podophyllotoxin (B1678966) derivatives have been shown to cause cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov

Inhibition of Tubulin Polymerization: The microtubule network is a crucial component of the cytoskeleton and plays a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated strategy in cancer therapy. Certain 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. The 1,2,4-triazole ring in these molecules is often designed to mimic the cis-olefin configuration of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor. nih.gov

Autophagy Inhibition: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. In some contexts, cancer cells can utilize autophagy as a survival mechanism. Therefore, the inhibition of autophagy can enhance the efficacy of anticancer therapies. Some 1,2,3-triazole-containing quinoline (B57606) derivatives have been shown to exert their antiproliferative effects by inhibiting autophagy. nih.gov Furthermore, novel triazole nucleoside analogues have been developed that can induce cancer cell death through a dual mechanism involving both apoptosis and autophagy. researchgate.netrsc.org

| Anticancer Mechanism | Key Molecular Events | Examples of Triazole Analogue Classes |

|---|---|---|

| Apoptosis Induction | Upregulation of Bax, downregulation of Bcl-2, activation of caspases-3 and -9 mdpi.comnih.gov | Thiophenol-formaldehyde-triazoles, Betulin-1,2,4-triazoles, 1,2,3-triazole-coumarin-glycoside hybrids nih.govmdpi.comnih.gov |

| Cell Cycle Arrest | Arrest at G1/S or G2/M phase nih.govresearchgate.netnih.gov | 1,2,3-Triazole-podophyllotoxin derivatives, 1,2,4-triazole-3-carboxamides, tetrahydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline chalcones nih.govresearchgate.netnih.gov |

| Inhibition of Tubulin Polymerization | Binding to the colchicine site on β-tubulin nih.gov | 1,2,4-Triazole derivatives mimicking combretastatin A-4 nih.govnih.gov |

| Autophagy Inhibition | Disruption of the autophagic process nih.gov | 1,2,3-Triazole-quinoline derivatives, triazole nucleoside analogues researchgate.netnih.govrsc.org |

Applications in Materials Science

The incorporation of the this compound moiety into larger molecular architectures has led to the development of novel materials with tailored properties. These applications range from functional polymers to advanced electronic components and protective coatings.

Development of Functional Materials and Polymers

The 1,2,3-triazole linkage, readily formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a robust and efficient method for the synthesis of functional polymers. researchgate.netmdpi.comrsc.orgmdpi.comnih.govnih.gov The introduction of the bulky and aromatic naphthylmethyl side group can significantly influence the properties of the resulting polytriazoles. While research on the homopolymer of this compound is not extensively documented, the inclusion of similar aromatic side chains is known to enhance the thermal stability and modify the mechanical properties of the polymer backbone. rsc.orgresearchgate.netnih.gov For instance, aromatic polyazomethines are noted for their high thermal stability, a property that can be inferred to be enhanced by the presence of the naphthyl group in polytriazoles. researchgate.net

The synthesis of such polymers often involves the polymerization of monomers containing both azide (B81097) and alkyne functionalities or the reaction of diazides with dialkynes. mdpi.com The resulting polymers, featuring the this compound repeating unit, are anticipated to exhibit unique photophysical properties, such as fluorescence, imparted by the naphthalene (B1677914) moiety. researchgate.net These characteristics make them promising candidates for applications in sensors, imaging, and as functional components in more complex material assemblies. nih.govnih.gov The functionalization of polymers with triazole moieties via click chemistry is a versatile strategy for creating materials with tailored cell-adhesive properties for biomedical applications. nih.gov

Table 1: Thermal Properties of Polytriazoles with Aromatic Side Chains

| Polymer Type | Aromatic Side Group | Glass Transition Temperature (Tg) | Decomposition Temperature (T5) | Reference |

| Poly(N-vinyl-1,2,3-triazole)s | Varied Phenyl Derivatives | 196–212 °C | Not Specified | rsc.org |

| Polytriazole Elastomers | Aromatic Monomers | 35 °C | > 250 °C | rsc.org |

| Crosslinked Polymeric Microspheres | Glycidyl Methacrylate | Stable up to 238 °C | - | mdpi.com |

Use in Organic Light Emitting Diodes (OLEDs) and Solar Cells

In the field of organic electronics, triazole derivatives have been investigated for their role as electron-transporting and hole-blocking materials in Organic Light Emitting Diodes (OLEDs). rsc.orgresearchgate.netossila.com The incorporation of a naphthalene group, known for its good charge transport properties and high triplet energy, can further enhance the performance of these devices. rsc.orgosti.gov Analogues of this compound, such as phenanthro[9,10-d]triazole derivatives, have been successfully employed as host materials for blue phosphorescent OLEDs, achieving high external quantum efficiencies. rsc.orgosti.gov

Table 2: Performance of OLEDs Incorporating Naphthalene and Triazole Derivatives

| Device Role | Compound Type | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |

| Host Material | Phenanthro[9,10-d]triazole derivatives | >20% | Blue | rsc.orgosti.gov |

| Emitter | Pyrene-Benzimidazole derivative | 4.3% | Blue | researchgate.net |

| Host Material | Carbazole and Diphenyl Imidazole derivatives | 8.3% (Green), 6.4% (Red) | Green, Red | nih.gov |

| Emitter | Naphthalimide-based Bipolar Derivatives | 3.3% | Green | mdpi.com |

Corrosion Inhibition Mechanisms via Surface Interaction

1,2,3-Triazole derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments. mdpi.com The inhibitory action is attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption occurs through the heteroatoms (nitrogen) in the triazole ring and the π-electrons of both the triazole and the aromatic substituent.

A close analogue, 4-(1-naphthalen-2-ylmethyl-1H- researchgate.netresearchgate.netnih.govtriazol-4-ylmethyl)-morpholine (NTM), has been demonstrated to be an effective mixed-type inhibitor for mild steel in hydrochloric acid. Its adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. The presence of the naphthalene group in these molecules enhances their adsorption capabilities due to increased surface area and π-electron density, leading to higher inhibition efficiencies. Similarly, 4-(naphthalen-1-yl) thiazol-2-amine (NTA) has shown significant corrosion inhibition for copper in acidic media, with an efficiency of about 90%. iau.irbohrium.com The mechanism involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).

Table 3: Corrosion Inhibition Efficiency of Naphthyl-Triazole Analogues

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) | Copper | 1 M HCl | ~90 | Langmuir | iau.irbohrium.com |

| Naphthoquinone-morpholine hybrid | AISI 316 Stainless Steel | Simulated Production Water | 67-86 | Not Specified | mdpi.comscirp.org |

| Benzoquinoline hydrazone derivatives | Carbon Steel | 1.0 M HCl | High | Not Specified | nih.gov |

Applications in Supramolecular Chemistry

The ability of the 1,2,3-triazole ring to participate in various non-covalent interactions, combined with the recognition and photophysical properties of the naphthalene moiety, makes this compound and its analogues valuable building blocks in supramolecular chemistry.

Molecular Recognition and Sensing (e.g., anion and cation recognition, pH sensors)

Analogues of this compound have been successfully developed as chemosensors for the detection of various ions. The triazole unit can act as a binding site or a linker to connect a signaling unit (fluorophore) to a recognition site. The naphthalene group often serves as the fluorophore, exhibiting changes in its emission properties upon binding of an analyte.

For example, a Schiff base derivative incorporating a naphthol and a triazole moiety, 1-[(1H-1,2,4-triazol-3-ylimino)-methyl]-naphthalene-2-ol, functions as a highly selective "turn-on" fluorescent sensor for Al(III) ions with a detection limit of 0.69 μM. researchgate.net In another example, a triazole-naphthalene hybrid has been designed for the selective colorimetric and fluorometric sensing of carbonate ions, with a detection limit as low as 7.2 nM in absorbance and 1.8 μM in emission. researchgate.net These sensors operate through mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of the ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity.

Table 4: Sensing Properties of Naphthyl-Triazole Based Chemosensors

| Chemosensor | Analyte | Detection Limit | Sensing Mechanism | Reference |

| 1-[(1H-1,2,4-triazol-3-ylimino)-methyl]-naphthalene-2-ol | Al(III) | 0.69 μM | Chelation-Enhanced Fluorescence (CHEF) | researchgate.net |

| Triazole-naphthalene hybrid | Carbonate ion | 7.2 nM (Absorbance), 1.8 μM (Emission) | Colorimetric and Fluorometric changes | researchgate.net |

| Chalcone-1,2,3-triazole hybrid | Co(II) and Cu(II) | Not specified | Fluorescent sensing | nih.gov |

| Triazole-based supramolecular sensor | Diclofenac | 10 µM | UV-vis spectrophotometry | nih.gov |

Assembly of Mechanically Interlocked Molecules (MIMs) and Molecular Machines

The formation of the 1,2,3-triazole ring via click chemistry is a powerful tool for the synthesis of complex, mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. nih.govresearchgate.net These molecules consist of two or more components that are physically entangled without being covalently bonded to each other. The triazole linkage can be used to form the "stopper" units in rotaxanes or to cyclize a thread around a macrocycle to form a catenane.

A multi-functional researchgate.netrotaxane has been synthesized using a Cu(I) catalyzed azide-alkyne cycloaddition reaction, where the macrocycle is a naphthalene-based heteroditopic wheel. rsc.orgresearchgate.net This demonstrates the utility of the triazole linkage in constructing such intricate supramolecular architectures. The naphthalene unit in these MIMs can serve multiple purposes, including acting as a recognition site for other aromatic moieties through π-π stacking interactions, or as a fluorescent reporter to signal changes in the position of the interlocked components. While specific examples utilizing the this compound moiety are not prevalent, the principles demonstrated in related systems highlight the potential for its incorporation into the design of sophisticated molecular machines and switches. bohrium.com

Role in Supr-amolecular Catalysis

The 1,2,3-triazole ring, a core component of this compound and its analogs, plays a significant role in the burgeoning field of supramolecular catalysis. This role is primarily attributed to the unique electronic properties of the triazole heterocycle, particularly the polarized C5–H bond, which allows it to act as a hydrogen bond donor and participate in anion recognition. nih.govresearchgate.netrsc.org This capability is fundamental to anion-binding catalysis, a key strategy in supramolecular chemistry where a catalyst binds and stabilizes an anionic intermediate or a counterion of a cationic reagent, thereby facilitating a chemical reaction.

The ability of 1,2,3-triazoles to establish supramolecular interactions has led to their use as building blocks for anion-binding organocatalysts. nih.gov These catalysts are designed to form highly ordered hydrogen-bond networks with ionic substrates. researchgate.net For instance, multidentate catalysts incorporating multiple triazole units can create a binding pocket that cooperatively binds an anion. This interaction can induce a specific conformation, such as a helical fold, in the catalyst to accommodate the anion, leading to enhanced control over reaction regio- and enantioselectivity. researchgate.net

Furthermore, the strength of this anion binding can be significantly enhanced by alkylating the triazole to form a 1,2,3-triazolium salt. The resulting positive charge on the ring further polarizes the C–H bonds, leading to stronger, charge-assisted hydrogen bonding and anion–π interactions. nih.gov This principle has been exploited in the design of macrocyclic receptors containing bis-triazolium units, which have shown high affinity and selectivity for specific anions like sulfate (B86663). nih.govrsc.org

The self-assembly of triazole-containing ligands with metal ions also represents a key aspect of supramolecular catalysis. Functionalized bis-1,2,3-triazole ligands have been shown to self-assemble with palladium(II) ions to form quadruply stranded, cage-like structures. rsc.org These metallosupramolecular cages have potential applications in catalysis by encapsulating reactants and creating a confined reaction environment. rsc.org

Table 1: Supramolecular Interactions and Catalytic Applications of 1,2,3-Triazole Derivatives

| Triazole Derivative | Supramolecular Interaction | Catalytic Application | Key Feature | Reference(s) |

| Chiral Helical Tetratriazoles | Cooperative Hydrogen Bonding | Anion-Binding Catalysis | Adopts a helical conformation upon anion complexation to control stereoselectivity. | researchgate.net |

| Bis-triazolium Macrocycles | Charge-Assisted Hydrogen Bonding, Anion–π Interactions | Anion Recognition (Sensing) | Enhanced binding affinity for anions like sulfate due to the cationic nature of the triazolium ring. | nih.govrsc.org |

| Di-1,4-substituted-1,2,3-triazole Ligands | Metal Coordination and Self-Assembly | Potential for Catalysis in Confined Spaces | Forms quadruply stranded helicate molecular cages with Palladium(II) ions. | rsc.org |

| Triazole-based Multidentate HB-Donor Catalysts | Hydrogen-Bond (HB) Network Formation | Asymmetric Nucleophilic Additions | Creates a supramolecular chiral ion-pair complex, with the anion acting as a template. | researchgate.net |

Catalytic Applications Beyond Synthesis

The utility of this compound and related compounds extends beyond their role as mere structural linkers, finding significant application in the broader field of catalysis, particularly in the formation of sophisticated organometallic complexes. The ease of their synthesis, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the facile introduction of a wide variety of functional groups, enabling the fine-tuning of the steric and electronic properties of the resulting ligands for specific catalytic purposes. nih.gov

Triazole-Derived Ligands in Organometallic Catalysis

The 1,2,3-triazole moiety is a versatile ligand in organometallic chemistry, capable of coordinating to transition metals in several modes. rsc.org This versatility has led to the development of a rich diversity of catalytic complexes. rsc.org Triazoles can act as simple N-donor ligands, similar to pyridine (B92270), but they can also be deprotonated to form anionic triazolate ligands or C-H activated to generate powerful mesoionic carbene donors known as 1,2,3-triazolylidenes. rsc.org

Palladium-Catalyzed Cross-Coupling:

Triazole-derived ligands have proven highly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Phosphino-triazole ligands, for example, have been synthesized and successfully employed in challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered substrates. nih.govacs.org Palladium(II) complexes bearing 1,2,3-triazole-based organosulfur or organoselenium ligands have been shown to be efficient catalysts for both Heck and Suzuki-Miyaura coupling reactions. rsc.org These catalyst systems can operate at very low loadings and have been found to form palladium nanoparticles during the reaction, which appear to play a role in the catalytic cycle. rsc.org Furthermore, triazole-based monophosphine ligands (ClickPhos) have enabled the amination and Suzuki-Miyaura coupling of unactivated aryl chlorides with excellent yields. researchgate.net

Ruthenium-Catalyzed Reactions:

Ruthenium complexes incorporating triazole-derived ligands have demonstrated significant catalytic activity in a range of transformations. Triazole-based N-heterocyclic carbene (NHC) ligands are particularly noteworthy. researchgate.net Ruthenium(II) complexes featuring these triazolylidene moieties have been evaluated in transfer hydrogenation reactions, showing high conversion rates. researchgate.net The strong σ-donor properties of triazolylidenes, which are greater than those of traditional imidazolylidenes, are a key factor in their catalytic efficacy. researchgate.net Additionally, triazole groups have been employed as directing groups in ruthenium-catalyzed C-H activation and arylation reactions, providing an efficient pathway to functionalized arenes and heteroarenes under mild conditions. bohrium.comresearchgate.net The modular nature of the triazole auxiliary, easily prepared via click chemistry, allows for broad applicability. researchgate.net

Table 2: Performance of Triazole-Derived Ligands in Palladium-Catalyzed Suzuki-Miyaura Reactions

| Catalyst/Ligand System | Reaction Type | Substrates | Product Yield (%) | Key Finding | Reference(s) |

| Pd₂(dba)₃ / 5-Phosphino-1,2,3-triazole Ligands | Suzuki-Miyaura | 2-bromo-m-xylene, o-tolylboronic acid | Up to 100% Conversion | Effective for sterically congested biaryl synthesis. | nih.gov |